molecular formula C12H10INOS B14892353 N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B14892353
M. Wt: 343.19 g/mol
InChI Key: ITCQHBVAJWNONK-UHFFFAOYSA-N
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Description

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of an iodine atom and a methyl group attached to the phenyl ring, which is further connected to a thiophene ring through a carboxamide linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-iodo-4-methylaniline and thiophene-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated carboxylic acid then reacts with 3-iodo-4-methylaniline to form the desired carboxamide linkage.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild heating conditions (50-70°C) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in solvents like dichloromethane.

    Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted phenylthiophene carboxamides.

    Oxidation Reactions: Formation of thiophene sulfoxides or sulfones.

    Reduction Reactions: Formation of phenylthiophene amines.

Scientific Research Applications

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide
  • N-(3-chloro-4-methylphenyl)thiophene-2-carboxamide
  • N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide

Uniqueness

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H10INOS

Molecular Weight

343.19 g/mol

IUPAC Name

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H10INOS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)

InChI Key

ITCQHBVAJWNONK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)I

Origin of Product

United States

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